molecular formula C34H59NO8S2 B12789245 3,4-Bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;1-(2-hydroxypropylamino)propan-2-ol CAS No. 63568-35-4

3,4-Bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;1-(2-hydroxypropylamino)propan-2-ol

Cat. No.: B12789245
CAS No.: 63568-35-4
M. Wt: 674.0 g/mol
InChI Key: UEBILQPBSMAQRX-UHFFFAOYSA-N
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Description

3,4-Bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;1-(2-hydroxypropylamino)propan-2-ol is a complex organic compound with a unique structure that combines a naphthalene core with sulfonic acid groups and a hydroxypropylamino side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;1-(2-hydroxypropylamino)propan-2-ol typically involves multiple steps. One common method includes the reaction of naphthalene derivatives with sulfonating agents to introduce sulfonic acid groups. The hydroxypropylamino side chain can be introduced through a reaction with propylene oxide and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;1-(2-hydroxypropylamino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert sulfonic acid groups to sulfonate salts.

    Substitution: The hydroxypropylamino side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfonate salts.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;1-(2-hydroxypropylamino)propan-2-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role as a β2-adrenergic receptor blocker.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily by blocking the β2-adrenergic receptor. This inhibition prevents the activation of downstream signaling pathways that are typically triggered by epinephrine. Specifically, it inhibits the activation of adenylyl cyclase, leading to a decrease in intracellular cAMP levels .

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A well-known β-adrenergic blocker used as an antihypertensive and antianginal agent.

    Naphthalene-1,3-disulfonic acid: Another naphthalene derivative with sulfonic acid groups.

    Bis(7-methyloctyl) adipate: A compound with similar alkyl side chains.

Uniqueness

3,4-Bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;1-(2-hydroxypropylamino)propan-2-ol is unique due to its combination of a naphthalene core, sulfonic acid groups, and a hydroxypropylamino side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

63568-35-4

Molecular Formula

C34H59NO8S2

Molecular Weight

674.0 g/mol

IUPAC Name

3,4-bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;1-(2-hydroxypropylamino)propan-2-ol

InChI

InChI=1S/C28H44O6S2.C6H15NO2/c1-21(2)15-9-5-7-11-17-23-24-18-13-14-20-26(24)28(36(32,33)34)27(35(29,30)31)25(23)19-12-8-6-10-16-22(3)4;1-5(8)3-7-4-6(2)9/h13-14,18,20-22H,5-12,15-17,19H2,1-4H3,(H,29,30,31)(H,32,33,34);5-9H,3-4H2,1-2H3

InChI Key

UEBILQPBSMAQRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)O)S(=O)(=O)O)CCCCCCC(C)C.CC(CNCC(C)O)O

Origin of Product

United States

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